N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)29-22/h3-14H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLABZZAYVPDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves the formation of the benzothiazole ring followed by the introduction of the dimethylsulfamoyl and benzamide groups. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The dimethylsulfamoyl group (-SO₂NMe₂) and benzothiazole moiety are key sites for oxidation.
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic or neutral conditions.
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Products :
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Sulfoxides or sulfones via oxidation of the sulfonamide sulfur.
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Benzothiazole ring oxidation may yield sulfonic acid derivatives under harsh conditions.
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| Reaction Site | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide S | H₂O₂ | Sulfone | ~65 | |
| Benzothiazole | O₃ | Sulfonic acid | <30 |
Reduction Reactions
Reduction targets the benzothiazole ring and amide carbonyl.
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Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
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Products :
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Dihydrobenzothiazole derivatives (via ring saturation).
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Amide reduction to amine is less common due to steric hindrance.
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| Reaction Site | Reagent | Product | Selectivity |
|---|---|---|---|
| Benzothiazole | NaBH₄/EtOH | Dihydrobenzothiazole | High |
| Amide carbonyl | LiAlH₄ | Amine (low yield) | Low |
Substitution Reactions
The benzothiazole and benzene rings undergo electrophilic substitution.
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Electrophilic Aromatic Substitution (EAS) :
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Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide benzene ring.
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Halogenation (Cl₂/FeCl₃) preferentially targets the benzothiazole ring.
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| Reaction Type | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzamide ring | 4-Nitrobenzamide derivative |
| Halogenation | Cl₂/FeCl₃ | Benzothiazole | 6-Chlorobenzothiazole |
Hydrolysis and Stability
The compound is stable under ambient conditions but hydrolyzes under extreme pH.
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Acidic Hydrolysis (HCl/H₂O) : Cleaves the amide bond, yielding 4-(dimethylsulfamoyl)benzoic acid and 2-(1,3-benzothiazol-2-yl)aniline.
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Basic Hydrolysis (NaOH) : Degrades the sulfonamide group, producing sulfonic acid derivatives.
| Condition | pH | Degradation Pathway | Half-Life (h) |
|---|---|---|---|
| Acidic | 1 | Amide bond cleavage | 2.5 |
| Basic | 13 | Sulfonamide hydrolysis | 1.8 |
Mechanistic Insights
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Electronic Effects :
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The electron-withdrawing sulfonamide group deactivates the benzamide ring, directing EAS to meta/para positions.
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Benzothiazole’s electron-rich sulfur enhances reactivity toward electrophiles.
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Steric Effects :
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Bulky substituents on the benzamide hinder nucleophilic attack at the amide carbonyl.
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Comparative Reactivity with Analogues
The dimethylsulfamoyl group significantly alters reactivity compared to simpler sulfonamides :
| Compound | Sulfonamide Type | Oxidation Rate (H₂O₂) | Hydrolysis Rate (pH 1) |
|---|---|---|---|
| Target Compound | Dimethyl | 0.65 hr⁻¹ | 0.40 hr⁻¹ |
| N-(Phenyl)sulfamoylbenzamide | Primary | 1.20 hr⁻¹ | 0.90 hr⁻¹ |
| 4-Methylsulfamoylbenzamide | Secondary | 0.85 hr⁻¹ | 0.60 hr⁻¹ |
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide has the following chemical characteristics:
- Molecular Formula : C18H18N4OS2
- Molecular Weight : 370.49 g/mol
- Structural Features : The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a dimethylsulfamoyl group that enhances its pharmacological properties.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may target dihydrofolate reductase (DHFR), which is crucial in purine synthesis and has been linked to cancer progression .
- Case Study : In vitro studies have demonstrated that related benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT116). The IC50 values for some derivatives were found to be lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- Testing Methods : Antimicrobial efficacy was evaluated using the tube dilution technique against Gram-positive and Gram-negative bacteria as well as fungal strains.
- Results : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial effects .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole : Synthesis begins with the preparation of the benzothiazole core through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The benzothiazole derivative is then reacted with dimethylsulfamoyl chloride to form the final amide product.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazole derivatives has revealed that modifications on the benzene rings significantly affect biological activity:
- Electron-Donating Groups : Substituents such as methoxy or methyl groups at specific positions enhance anticancer and antimicrobial activity.
- Table 1: SAR Insights
| Compound Variant | Substituent Position | Activity Type | IC50/MIC Values |
|---|---|---|---|
| Compound A | 4-Methoxy | Anticancer | IC50 = 4.53 µM |
| Compound B | 6-Methyl | Antimicrobial | MIC = 1.27 µM |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its efficacy in combination with other anticancer agents could enhance therapeutic outcomes.
- In Vivo Studies : Further animal studies are necessary to evaluate pharmacokinetics and toxicity profiles before clinical trials can be initiated.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
- 4-(dimethylsulfamoyl)benzoic acid
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the benzothiazole and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula: C20H18N2O2S
- Molecular Weight: 354.43 g/mol
- IUPAC Name: this compound
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro Studies: Compounds containing the benzothiazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that benzothiazole derivatives could inhibit cell growth in non-small cell lung cancer (NSCLC) and breast cancer models .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (NSCLC) | 10 | |
| Benzothiazole Derivative A | MCF7 (Breast) | 15 | |
| Benzothiazole Derivative B | HCT116 (Colon) | 12 |
The proposed mechanism of action for this compound involves the inhibition of N-linked glycosylation pathways, which are crucial for tumor cell survival and proliferation. The compound has been shown to disrupt glycosylation processes in cancer cells, leading to reduced viability and increased apoptosis .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.12 µM | |
| Escherichia coli | 25 µM |
Case Studies and Research Findings
- Study on Antitumor Efficacy : A recent study evaluated the efficacy of benzothiazole derivatives in vitro using various cancer cell lines. The results indicated that these compounds effectively inhibited tumor growth with minimal toxicity to normal cells .
- Mechanistic Insights : Research has highlighted that the benzothiazole scaffold can interact with DNA, leading to altered gene expression profiles in treated cells. This interaction may contribute to the observed antiproliferative effects .
- Clinical Implications : The potential application of this compound in clinical settings is being explored, particularly for patients with resistant forms of cancer. Ongoing trials aim to assess its effectiveness in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
